Product packaging for Inabenfide(Cat. No.:CAS No. 82211-24-3)

Inabenfide

Cat. No.: B1213340
CAS No.: 82211-24-3
M. Wt: 338.8 g/mol
InChI Key: PFDCOZXELJAUTR-UHFFFAOYSA-N
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Description

Contextualization of Plant Growth Regulators in Crop Physiology

Plant growth regulators (PGRs), also known as plant hormones or phytohormones, are organic compounds that, in low concentrations, influence plant physiological processes. scialert.net These molecules are fundamental to a plant's development, governing everything from cell division and elongation to stress responses and reproductive timing. dntb.gov.ua The primary classes of naturally occurring plant hormones include auxins, gibberellins (B7789140), cytokinins, abscisic acid, and ethylene. herts.ac.uk

In agricultural science, both natural and synthetic compounds that mimic or interfere with the action of these hormones are utilized to modify crop growth. researchgate.net These PGRs can be used to achieve a variety of agronomic goals, such as increasing branching, suppressing shoot growth, preventing premature fruit drop, and managing lodging (the bending or breaking of stems). scialert.netresearchgate.net The systematic use of PGRs in agriculture dates back to the 1930s and has since become an important component of modern crop management, contributing to increased yields and improved crop quality. ecology.dp.ua

Historical Perspective of Inabenfide Discovery and Initial Research Trajectories

This compound, with the chemical name 4'-chloro-2'-(α-hydroxybenzyl)isonicotinanilide, is a plant growth regulator that was discovered and developed by Chugai Pharmaceutical Co., Ltd. herts.ac.ukresearchgate.net It was first introduced in Japan in 1986. herts.ac.uk The initial research impetus behind this compound's development was the increasing mechanization of rice cultivation in Japan. researchgate.net This shift created a demand for rice seedlings that were robust enough to withstand mechanical transplanting and for mature plants that were resistant to lodging before harvesting, a common problem in high-yielding cereal crops. researchgate.netplantprotection.pl

Early research trajectories for this compound, therefore, centered on its ability to regulate the growth of rice plants to prevent lodging. researchgate.net Studies from this period focused on its application in nursery boxes to produce tougher seedlings and its use in paddy fields to shorten plant height, thereby reducing the tendency to lodge. researchgate.net These initial investigations established its primary mode of action and its efficacy in addressing a key challenge in modern rice production. researchgate.net

Significance of this compound in Modern Agricultural Science Research

The significance of this compound in agricultural science lies in its specific mechanism of action as a gibberellin biosynthesis inhibitor. thepharmajournal.com Gibberellins are a class of hormones that promote stem elongation. researchgate.net this compound functions by blocking the cytochrome P450-dependent monooxygenases that are responsible for the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a critical step in the gibberellin biosynthetic pathway. googleapis.com This inhibition leads to a reduction in the levels of active gibberellins in the plant, resulting in decreased internode elongation and, consequently, shorter and sturdier stems. researchgate.netiaea.org

The primary application of this compound has been in rice cultivation to increase resistance to lodging. iaea.org Research has demonstrated that treatment with this compound can significantly reduce culm length, particularly in the lower internodes, which is a key factor in preventing lodging. jst.go.jpkoreascience.kr While its main focus has been rice, some research has also noted its potential as a growth retardant in turfgrass by blocking gibberellin biosynthesis. thepharmajournal.com

Detailed research findings have elucidated the nuanced effects of this compound on rice morphology and yield components. While it effectively reduces plant height, it has also been observed to have a side effect of promoting tillering in some cases. thepharmajournal.com One study found that this compound treatment increased the number of panicles (the flower-bearing stalks) by 24.5% compared to a control group. However, this was accompanied by a decrease in the number of grains per panicle. thepharmajournal.com Ultimately, in that particular study, the reduction in grains per panicle was compensated for by the increased number of panicles, leading to no significant difference in the total grain yield. thepharmajournal.com

The following tables present data from scientific studies on the effects of this compound on rice plants.

Table 1: Effect of this compound on Rice Culm Length and Lodging Index

TreatmentCulm Length Reduction (%)Lodging Index ReductionSource
This compound (0.20-0.24g a.i. m⁻²)4-14%Prevented breaking-type lodging jst.go.jp
This compound (after two-time drainages)4.1 cm shorter than drainage-onlyLower than continuous flooding koreascience.kr

Table 2: Effect of this compound on Rice Yield Components

TreatmentChange in Panicle NumberChange in Grains per PanicleChange in 1000-Grain WeightOverall YieldSource
This compound+24.5%DecreasedSimilar to controlNo significant difference thepharmajournal.com
This compoundIncreasedDecreasedGreater than controlGreater than control jst.go.jp

These findings underscore the role of this compound as a specialized tool in plant science. Its study contributes to the broader understanding of how synthetic compounds can be used to precisely manipulate plant architecture for agronomic benefit. The research into its effects on tillering and yield components also highlights the complex interplay of physiological processes within the plant and the often multifaceted outcomes of applying growth regulators.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClN2O2 B1213340 Inabenfide CAS No. 82211-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-15-6-7-17(22-19(24)14-8-10-21-11-9-14)16(12-15)18(23)13-4-2-1-3-5-13/h1-12,18,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDCOZXELJAUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058192
Record name Inabenfide
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Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82211-24-3
Record name Inabenfide
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Record name Inabenfide [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inabenfide
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Record name 4-Pyridinecarboxamide, N-[4-chloro-2-(hydroxyphenylmethyl)phenyl]
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Chemical Aspects and Synthetic Research

Structural Classification as an Isonicotinic Acid Anilide Derivative

Inabenfide, with the chemical formula C₁₉H₁₅ClN₂O₂, is structurally classified as a derivative of isonicotinic acid anilide. nih.gov Its IUPAC name is N-[4-chloro-2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide. nih.gov This classification is based on its core molecular framework, which consists of three primary components:

Isonicotinic Acid Moiety : This is a derivative of pyridine-4-carboxylic acid, where a carboxamide group is attached at the 4-position of the pyridine (B92270) ring. wikipedia.orgwikipedia.org

Anilide Linkage : The isonicotinic acid group is linked via an amide bond (-CONH-) to an aniline (B41778) (aminobenzene) derivative.

Substituted Anilide Ring : The aniline part of the molecule is substituted with two groups: a chlorine atom at the 4'-position and an α-hydroxybenzyl group at the 2'-position. nih.gov

The arrangement of these components defines the molecule's chemical properties and its interactions at a biological level. The presence of the amide linkage and the specific substitution pattern on the phenyl ring are crucial to its function.

ComponentChemical Description
Core Structure Isonicotinic Acid
Linkage Amide Bond
Substituted Group 4'-chloro-2'-(α-hydroxybenzyl)aniline

Stereochemical Considerations and Enantiomeric Forms of this compound

The molecular structure of this compound contains a chiral center, which gives rise to stereoisomerism. Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. youtube.comwikipedia.org In this compound, the carbon atom bonded to the hydroxyl group (-OH), the phenyl group, and the substituted aniline ring is a stereocenter. Consequently, this compound can exist as a pair of enantiomers, which are mirror-image isomers designated as (S)- and (R)-Inabenfide. wisc.edubyjus.com

Enantiomers have identical physical and chemical properties in an achiral environment but may exhibit different biological activities due to their distinct three-dimensional arrangements, which affect how they interact with chiral biological molecules like enzymes and receptors. wikipedia.orgbyjus.com

The differential biological effects of enantiomers necessitate the development of methods for their separation or individual synthesis (enantioselective synthesis). While specific literature on the enantioselective synthesis of this compound is not prevalent, general methodologies for producing single enantiomers of chiral alcohols are well-established and applicable. These methods are crucial for investigating the specific properties and activities of (S)-Inabenfide versus (R)-Inabenfide.

Key approaches to obtaining enantiomerically pure forms include:

Chiral Resolution : Separating the enantiomers from a racemic mixture.

Asymmetric Synthesis : Directly synthesizing a single enantiomer. This often involves the use of chiral catalysts or auxiliaries. Asymmetric reduction of the corresponding prochiral ketone is a common and powerful strategy. mdpi.comnih.gov For instance, the reduction of the ketone precursor to this compound using chiral catalysts can yield predominantly one enantiomer. researchgate.net The development of such synthetic routes is a significant area of research for producing bioactive molecules with high enantiomeric purity. nih.govwur.nl

Microbial Approaches to this compound Synthesis and Derivatization

Microbial systems offer powerful and environmentally sustainable tools for chemical synthesis and modification. researchgate.netirjweb.com The use of microorganisms and their enzymes (biocatalysis) for producing and derivatizing complex molecules like this compound is an area of growing research interest.

Biotransformation uses microbial cells or isolated enzymes to perform chemical reactions on a substrate. In the context of this compound, microbes can be used to generate a variety of analogs or metabolites through specific enzymatic reactions. Research on the metabolism of this compound has identified several biotransformation pathways. nih.gov These metabolic processes are analogous to microbial biotransformations and can inspire the use of microorganisms to create novel derivatives.

Key metabolic reactions observed, which can be mimicked by microbial systems, include:

Oxidation : The carbinol group of this compound can be oxidized to form the corresponding ketone (IBF ketone). nih.gov

Hydroxylation : Introduction of hydroxyl groups onto the aromatic rings. nih.gov

N-Oxidation : Oxidation of the pyridine nitrogen to form an N-oxide. nih.gov

These transformations can produce a library of this compound analogs, which can then be screened for enhanced or novel biological activities.

Biotransformation TypeResulting Product
Oxidation of CarbinolThis compound Ketone
Aromatic HydroxylationHydroxylated this compound
Nitrogen OxidationThis compound N-oxide

One of the most powerful applications of biocatalysis is in asymmetric synthesis. dicp.ac.cn Microbial enzymes, particularly ketoreductases and alcohol dehydrogenases, are highly efficient and stereoselective catalysts for the reduction of prochiral ketones to chiral alcohols. researchgate.netnih.gov This methodology is directly applicable to the synthesis of enantiomerically pure (S)- or (R)-Inabenfide from its ketone precursor, 4'-chloro-2'-(benzoyl)isonicotinanilide.

The process typically involves:

Screening : Identifying a microorganism or an isolated enzyme (e.g., from Rhodococcus erythropolis) that reduces the ketone precursor with high enantioselectivity. researchgate.net

Optimization : Adjusting reaction conditions such as pH, temperature, and cofactors (like NADPH) to maximize yield and enantiomeric excess (% ee). nih.govunito.it

Synthesis : Performing the bioreduction on a preparative scale to produce the desired bioactive enantiomer of this compound.

This biocatalytic approach offers a "green" alternative to traditional chemical methods, often proceeding under mild conditions with high selectivity, avoiding the need for heavy metal catalysts or complex chiral auxiliaries. dicp.ac.cnnih.gov

Molecular and Biochemical Mechanisms of Action

Inhibition of Gibberellin (GA) Biosynthesis Pathway

Inabenfide's primary mechanism of action is the inhibition of the early stages of gibberellin (GA) biosynthesis. nih.govresearchgate.net It belongs to a class of growth retardants characterized by a nitrogen-containing heterocycle that specifically targets and blocks key enzymatic steps in this vital pathway. nih.govannualreviews.org

Specificity of Inhibition: Ent-Kaurene (B36324) to Ent-Kaurenoic Acid Oxidation

The inhibitory action of this compound is highly specific. Research conducted with cell-free systems from various plant sources, including Cucurbita maxima, Phaseolus vulgaris, and Pisum sativum, has demonstrated that this compound specifically inhibits the three-step oxidation of ent-kaurene to ent-kaurenoic acid. researchgate.netoup.comoup.com This multi-step conversion involves the intermediates ent-kaurenol (B36349) and ent-kaurenal. researchgate.netoup.com this compound effectively halts the activity of the enzymes responsible for oxidizing all three of these precursors. researchgate.netoup.comoup.com This targeted inhibition prevents the formation of ent-kaurenoic acid, a crucial precursor for all subsequent gibberellins (B7789140). annualreviews.org

Role of Cytochrome P450 Monooxygenases in this compound Action

The enzymes responsible for the oxidation of ent-kaurene and its subsequent intermediates to ent-kaurenoic acid are cytochrome P450-dependent monooxygenases. nih.govannualreviews.orglilab-ecust.cn These heme-thiolate enzymes are a major superfamily involved in various metabolic pathways in plants. frontiersin.org this compound, along with other N-heterocyclic growth retardants like paclobutrazol (B33190) and uniconazole-P, functions by blocking these specific cytochrome P450 monooxygenases. nih.govresearchgate.netannualreviews.org By doing so, it effectively arrests the GA biosynthesis pathway at this early stage. The enzyme responsible for the three-step oxidation of ent-kaurene is known as ent-kaurene oxidase, a member of the CYP701A subfamily of cytochrome P450s. lilab-ecust.cn

Non-Inhibition of Downstream GA Biosynthetic Steps (Post-GA12)

A key feature of this compound's mechanism is its lack of inhibition on the later stages of the gibberellin biosynthesis pathway. Studies utilizing cell-free systems have shown that even at high concentrations (3 x 10⁻⁵ M), this compound does not affect the conversion of ent-kaurenoic acid or the biosynthetic steps following the formation of gibberellin A12 (GA12). oup.com For instance, the conversion of GA12 to subsequent products like GA15, GA37, GA4, and GA53 proceeds unimpeded in the presence of this compound. oup.com This demonstrates that the inhibitory action of this compound is confined to the early, cytochrome P450-catalyzed steps of the pathway.

Stereospecificity in Molecular Interaction and Efficacy

The inhibitory potency of this compound is significantly influenced by its stereochemistry. As an asymmetric molecule, its spatial configuration plays a crucial role in its interaction with the target enzymes.

Comparative Analysis of (S)- and (R)-Inabenfide Inhibitory Potency

This compound exists as a racemic mixture of two stereoisomers, the (S)- and (R)-forms. Comparative studies have revealed a distinct difference in their biological activity. The (S)-form of this compound is the most potent inhibitor of ent-kaurene oxidation. researchgate.netoup.com The racemic mixture, which is the commercially available form of this compound, exhibits approximately half the inhibitory activity of the pure (S)-enantiomer. researchgate.netoup.com In contrast, the (R)-form shows very little inhibitory effect on gibberellin biosynthesis. researchgate.netoup.com This strong correlation between the inhibitory activity on ent-kaurene oxidation in cell-free systems and the growth-retardant effects observed in whole seedlings confirms that the plant growth regulation by this compound is a direct result of this specific enzyme inhibition. researchgate.netoup.com

Table 1: Comparative Inhibitory Activity of this compound Stereoisomers on Kaurene Oxidation

CompoundRelative Inhibitory Potency
(S)-InabenfideMost Active
Racemic this compound~50% of (S)-form
(R)-InabenfideLittle to no effect

Structure-Activity Relationship (SAR) Studies of this compound Analogs in GA Inhibition

While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound analogs are not extensively detailed in the reviewed literature, the comparative analysis of its stereoisomers provides significant insight. Furthermore, studies have examined a related compound, 2′-benzoyl-4′-chloro-isonicotinanilide, which is structurally similar to this compound but lacks the α-hydroxybenzyl group, having a benzoyl group instead. This analog was also found to have little effect on gibberellin biosynthesis, similar to the (R)-form of this compound. researchgate.netoup.com This suggests that both the specific stereoconfiguration at the chiral center and the presence of the α-hydroxybenzyl group are critical for potent inhibitory activity against the cytochrome P450 monooxygenases involved in gibberellin biosynthesis. The growth-retardant activity of these compounds directly correlates with their ability to inhibit the oxidation of ent-kaurene. researchgate.netoup.com

Potential Interactions with Other Phytohormone Pathways

This compound's primary mode of action as a gibberellin biosynthesis inhibitor does not preclude its interaction with other critical plant signaling pathways. Research indicates that its influence extends to other phytohormone networks, particularly those governed by salicylic (B10762653) acid, which are central to plant defense and stress responses. This interaction highlights the complex cross-talk that occurs within the plant's regulatory systems.

Modulation of Salicylic Acid (SA) Accumulation

Evidence suggests that this compound can significantly modulate the accumulation of salicylic acid (SA), a key signaling molecule in plant defense, particularly under conditions of abiotic stress. The nature of this modulation can be complex, involving both the suppression of stress-induced accumulation and interaction with the SA signaling cascade.

Studies on rice (Oryza sativa L.) seedlings subjected to salt stress have shown that pretreatment with this compound can prevent the otherwise drastic accumulation of SA. koreascience.kr In one study, rice seedlings exposed to 120 mM NaCl experienced a sharp increase in SA levels; however, seedlings pretreated with 30 µM this compound did not show this SA surge. koreascience.kr This effect is hypothesized to stem from this compound's known activity as an inhibitor of cytochrome P450 enzymes. While it targets the P450 enzyme involved in gibberellin synthesis, it is reasonably assumed that it may also inhibit benzoic acid 2-hydroxylase (BA2H), a different P450 enzyme that catalyzes the final step of SA biosynthesis from benzoic acid. koreascience.krresearchgate.net Salinity and other oxidative stresses are known to induce BA2H activity, leading to increased SA content. researchgate.net By potentially inhibiting this enzyme, this compound effectively curtails the stress-induced overproduction of SA. koreascience.kr

Conversely, other research has positioned this compound (also referred to as INA in some literature) as a chemical activator of Systemic Acquired Resistance (SAR), a defense mechanism where SA is a crucial signal. preprints.org In studies on tobacco, this compound was found to prime SAR, inhibiting tobacco mosaic virus replication without altering the basal SA content. preprints.org This suggests that this compound can interact with the SA signaling pathway downstream of SA itself. Further evidence indicates that this compound may bind to an SA-binding protein (SABP) in vitro, potentially activating the SA signaling cascade directly. preprints.org This mode of action is supported by findings that the priming effect of this compound is lost in Arabidopsis mutants that lack a functional NPR1 protein, a key regulator in the SA signaling pathway. preprints.org

These findings indicate that this compound's interaction with the SA pathway is multifaceted. It can suppress high levels of SA accumulation during abiotic stress, potentially by inhibiting its synthesis, while also being capable of priming the SA signaling network to enhance biotic stress responses. koreascience.krpreprints.org

Effect of this compound Pretreatment on Rice Seedlings Under Salt Stress
ParameterTreatmentObservationReference
Salicylic Acid (SA) ContentNaCl AloneDrastic accumulation in leaves within one day. koreascience.kr
This compound + NaClAccumulation of SA was prevented.
Catalase (CAT) ActivityNaCl AloneSignificantly decreased in leaves. koreascience.kr
This compound + NaClThe decrease in CAT activity was alleviated.

Physiological and Morphological Effects in Plant Systems

Regulation of Plant Architecture and Growth Morphology

The application of Inabenfide can significantly modify the physical structure and growth patterns of plants. This includes impacts on stem elongation, leaf development, and the formation of tillers and panicles.

Impact on Culm Elongation and Internode Length Reduction

A primary effect of this compound is the reduction of culm (stem) length, which is a direct consequence of inhibited internode elongation. tandfonline.comresearchgate.net Studies have shown that this compound can reduce culm length by a significant percentage compared to untreated control plants. tandfonline.com This dwarfing effect is particularly evident in the lower internodes. tandfonline.com The (S)-form of this compound has been identified as more effective in reducing culm length than the racemate (a mixture of S and R forms) or the (R)-form alone. researchgate.netfao.org Application timing can influence the degree of internode shortening, with treatments closer to the heading stage primarily affecting the upper internodes. researchgate.net The reduction in culm length contributes to increased lodging resistance in crops like rice, preventing the plants from falling over, especially under windy conditions or with heavy grain loads. iaea.orgtandfonline.com

Tillering Promotion and Panicle Number Modulation

Here is a table summarizing the effects on tillering and panicle number based on research in rice:

TreatmentTillers (relative to control)Panicles (relative to control)Grains per Panicle (relative to control)Total Grains (relative to control)Source
This compound TreatedIncreased (after max tillering)Increased (e.g., 24.5%)DecreasedSimilar scialert.netscialert.net
ControlBaselineBaselineBaselineBaseline scialert.netscialert.net

Influence on Plant Yield Components in Research Models

The modifications in plant architecture induced by this compound can have a direct impact on the components that contribute to final grain yield.

Studies on Grain Number Per Panicle and Total Grain Number

Research indicates that while this compound treatment can lead to a decrease in the number of grains per panicle, the increase in the number of panicles often compensates for this reduction, resulting in a similar total number of grains per unit area compared to untreated plants. scialert.netscialert.nettandfonline.com For example, one study reported a 24.5% increase in the number of panicles with this compound treatment, which offset the decrease in grains per panicle, leading to no significant difference in the total number of grains. scialert.netscialert.net

Analysis of Ripened Grain Percentage and Grain Weight

Here is a table illustrating the effects on ripened grain percentage and grain weight:

TreatmentRipened Grain Percentage (relative to control)1000-Grain Weight (relative to control)Source
This compound TreatedSimilar or GreaterSimilar or Greater scialert.nettandfonline.com
ControlBaselineBaseline scialert.nettandfonline.com

Metabolic and Physiological Responses to this compound Application

This compound application leads to notable changes in plant metabolic and physiological processes, including alterations in carbohydrate partitioning and the efficiency of light utilization for photosynthesis.

Carbohydrate Metabolism: Starch Accumulation in Culms and Leaf Sheaths

Research indicates that this compound can influence carbohydrate metabolism in plants, specifically promoting the accumulation of starch in culms and leaf sheaths grafiati.com. Starch accumulation in these storage tissues can serve as a reserve carbohydrate pool. While the precise mechanisms by which this compound directs carbohydrate partitioning are complex, studies on carbohydrate metabolism in plants highlight the dynamic nature of starch synthesis and degradation in response to various factors, including environmental cues and regulatory compounds frontiersin.orgresearchgate.netnih.govmdpi.com. For instance, starch content can increase during certain developmental stages or in response to stress, and its metabolism is controlled by key enzymes frontiersin.orgmdpi.com.

This compound-Mediated Plant Stress Tolerance Mechanisms

This compound has been shown to enhance plant tolerance to certain abiotic stresses, with studies pointing towards its involvement in modulating reactive oxygen species and influencing salicylic (B10762653) acid-dependent and independent pathways.

Alleviation of Abiotic Stress (e.g., Salt Stress)

This compound has demonstrated an ability to alleviate the detrimental effects of abiotic stress, particularly salt stress, in plants such as rice seedlings koreascience.krresearchgate.net. Salt stress is a significant environmental constraint that negatively impacts plant growth and productivity by causing osmotic stress, ion toxicity, and oxidative damage nih.govmdpi.com. Pretreatment with this compound has been observed to mitigate the reduction in shoot growth induced by salt stress and reduce the severity of leaf desiccation in rice seedlings koreascience.kr. The alleviation of salt stress damage by this compound was not attributed to a reduction in sodium ion uptake, suggesting alternative protective mechanisms are at play koreascience.kr.

Involvement of Reactive Oxygen Species (ROS) Scavenging Pathways

A key mechanism by which this compound confers stress tolerance appears to involve the modulation of reactive oxygen species (ROS) scavenging pathways koreascience.krresearchgate.net. Abiotic stresses, including salinity, lead to the excessive production of ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide (H₂O₂), which can cause oxidative damage to cellular components koreascience.krmdpi.comencyclopedia.pub. Plants possess enzymatic and non-enzymatic antioxidant systems to scavenge ROS and maintain cellular redox homeostasis mdpi.comfrontiersin.orgnih.gov. Studies suggest that this compound pretreatment contributes to a more effective scavenging of ROS, potentially by maintaining the activity of antioxidant enzymes like catalase (CAT) koreascience.krresearchgate.net. For instance, salt stress typically decreases CAT activity in rice seedlings, but this compound pretreatment was found to alleviate this reduction koreascience.kr.

Agricultural Research Applications and Field Scale Studies

Enhancing Lodging Resistance in Cereal Crops, Primarily Rice

Lodging, the bending or breaking of stems, is a major challenge in cereal production as it can lead to significant yield losses and complicate harvesting koreascience.kricar.org.in. Inabenfide has demonstrated effectiveness in enhancing lodging resistance in rice iaea.orgkoreascience.krtandfonline.com.

Mechanisms of Improved Lodging Prevention

This compound improves lodging resistance primarily by reducing culm length koreascience.krtandfonline.com. This dwarfing effect is particularly evident in the lower internodes and upper leaf blades of rice plants tandfonline.comresearchgate.net. By shortening the culm, this compound lowers the plant's center of gravity, which increases its resistance to bending forces caused by wind and rain mdpi.comnih.gov. While this compound significantly reduces internode length, it does not appear to affect panicle length koreascience.kr.

Optimization of Crop Production Systems (e.g., No-Tillage Cultivation)

Research has explored the use of this compound in optimizing specific crop production systems, such as no-tillage cultivation in rice. No-tillage farming is an agricultural technique that avoids disturbing the soil through tillage, offering benefits like reduced erosion, increased water infiltration, and improved soil organic matter retention fao.orgwikipedia.org.

Field experiments have been conducted to assess the effects of this compound in no-tillage rice cultivation with single basal fertilization to the nursery box scialert.netscialert.net. In these studies, this compound, as an inhibitor of gibberellin biosynthesis, was found to be effective in promoting tillering in this specific cultivation system scialert.netscialert.net. While the length of this compound-treated plants was significantly longer than control plants during the growth period in one study, the number of tillers significantly increased after the maximum tiller number stage scialert.net. The increase in panicle number compensated for a decrease in the number of grains per panicle, resulting in no significant difference in total grain yield compared to the control in this no-tillage system scialert.net.

Comparative Efficacy and Mode of Action with Other Plant Growth Regulators

This compound belongs to the group of plant growth retardants that primarily act by inhibiting gibberellin (GA) biosynthesis ajol.infonih.gov. Comparing its efficacy and mode of action with other plant growth regulators provides context for its use in agriculture.

Gibberellin Biosynthesis Inhibitors (e.g., Paclobutrazol (B33190), Uniconazole)

This compound is classified as an N-containing heterocycle compound that inhibits GA biosynthesis by blocking cytochrome P450-dependent monooxygenases involved in the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid nih.govannualreviews.org. Other well-known GA biosynthesis inhibitors with similar modes of action include paclobutrazol and uniconazole-P ajol.infonih.govannualreviews.org.

Studies comparing the effects of different growth retardants on lodging-related traits in rice have shown variations in their efficacy and the specific internodes they affect koreascience.krkoreascience.kr. For instance, in one study, trinexapac-ethyl (B166841) resulted in a greater reduction in culm length compared to this compound koreascience.krkoreascience.kr. This compound primarily caused a significant reduction in the third internode, while trinexapac-ethyl reduced the third, second, and first internodes koreascience.krkoreascience.kr. While trinexapac-ethyl significantly increased culm wall thickness and culm diameter, this compound did not show the same effect on wall thickness koreascience.krkoreascience.kr. Uniconazole has been shown to have a more inhibitory effect on shoot extension than paclobutrazol in studies on avocado seedlings avocadosource.com. The (S)-enantiomer of this compound has been found to be more active in inhibiting the oxidation of kaurene compared to the (R)-form and the racemic mixture annualreviews.org.

Non-GA Inhibiting Plant Growth Regulators (e.g., TIBA, 2iP)

While this compound primarily acts as a GA biosynthesis inhibitor, other plant growth regulators like 2,3,5-triiodobenzoic acid (TIBA) and N-[2-isopentenyl] adenine (B156593) (2iP) have different modes of action and can also influence plant architecture, including tillering scialert.netjfda-online.comgoogleapis.comgoogle.com. TIBA is known as an auxin transport inhibitor, and 2iP is a cytokinin jfda-online.comgoogle.comiaea.org.

Research suggests that this compound treatment may increase tillering in a manner similar to TIBA and 2iP, although the specific mode of action of this compound on tillering in rice requires further elucidation scialert.net. TIBA and 2iP have been reported to promote tillering by altering the parallelism of leaf emergence and hastening the development of tillers, including secondary and tertiary ones scialert.net. These comparisons highlight that while different plant growth regulators can influence similar plant traits like tillering, they may do so through distinct physiological pathways.

Analytical Methodologies for Inabenfide Research

In Vitro and Cell-Free Systems for Mechanistic Elucidation

In vitro and cell-free systems are crucial for dissecting the specific biochemical pathways and enzymatic reactions that Inabenfide affects. Studies using cell-free systems prepared from immature plant seeds, such as Cucurbita maxima, Phaseolus vulgaris, and Pisum sativum, have been instrumental in identifying the sites of this compound's inhibitory action in the gibberellin biosynthesis pathway. oup.comoup.com These systems allow researchers to isolate the enzymatic machinery responsible for gibberellin production and test the direct effects of this compound on specific steps.

Research has shown that this compound specifically inhibits the oxidation of kaurene, kaurenol, and kaurenal. oup.comoup.com However, it does not inhibit the subsequent oxidation steps leading to kaurenoic acid. oup.comoup.com Studies comparing the activity of this compound enantiomers in cell-free systems revealed that the (S)-form is significantly more active in inhibiting kaurene oxidation than the racemic form (this compound) or the (R)-form. oup.comoup.com This correlates with the observed growth-retardant activities of these compounds in seedlings. oup.comoup.com

Cell-free systems offer advantages such as simplified experimental conditions, reduced matrix effects compared to whole-cell or in vivo systems, and the ability to control substrate and inhibitor concentrations precisely. towardshealthcare.combiorxiv.org This allows for detailed kinetic studies and the identification of the specific enzymes targeted by this compound.

Chromatographic Techniques for Detection and Quantification in Plant Matrices

Chromatographic techniques are essential for the detection, separation, and quantification of this compound in plant tissues and other complex matrices. These methods provide the sensitivity and selectivity required to analyze residues and identify metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. HPLC allows for the separation of this compound from other compounds present in plant extracts based on their differential interactions with a stationary phase and a mobile phase. Detection is typically achieved using a suitable detector, such as a photodiode-array detector (PDA) which measures UV-Vis absorbance at specific wavelengths. researchgate.netjapsonline.com

HPLC methods for this compound analysis in agricultural products often involve initial extraction steps using solvents like methanol (B129727) or acetonitrile, followed by cleanup procedures such as liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering matrix components. researchgate.netnih.gov This sample preparation is crucial for achieving adequate sensitivity and specificity. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Residue Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique extensively used for this compound residue analysis and metabolite identification in plant matrices. nih.govtandfonline.comresearchgate.netlabrulez.com LC-MS/MS combines the separation capabilities of HPLC with the selective detection and structural information provided by mass spectrometry.

For residue analysis, LC-MS/MS operating in multiple reaction monitoring (MRM) mode is commonly employed. nih.gov This mode allows for the selective detection and quantification of this compound by monitoring specific precursor-product ion transitions, significantly reducing matrix interference and enhancing sensitivity. nih.govtandfonline.com Sample preparation for LC-MS/MS often involves extraction and cleanup methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or dispersive solid-phase extraction (d-SPE) using materials like primary secondary amine (PSA) and C18. nih.govtandfonline.com

LC-MS/MS is also invaluable for identifying this compound metabolites in plants. scispace.comnih.gov By analyzing the fragmentation patterns of unknown compounds present in extracts, researchers can deduce the structures of metabolites. nih.govthermofisher.com This is often facilitated by comparing the fragmentation spectra to those of the parent compound and potential metabolic transformation products, or by using high-resolution mass spectrometry (HRMS) to determine elemental compositions. nih.govthermofisher.comufl.edu Studies on this compound metabolism in other organisms, like rats, have identified various metabolites, including hydroxylated this compound, dihydrodiol this compound, and an this compound ketone, which can provide insights into potential metabolic pathways in plants. nih.goviaea.org The major metabolite of this compound in plants is reported to be the ketone metabolite. iaea.org

Here is an example of typical performance characteristics for an LC-MS/MS method for this compound residue analysis:

MatrixExtraction SolventCleanup MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Fruits, Vegetables, etc. nih.govAcetonitriled-SPE (PSA, C18)0.08 - 1.640.30 - 5.4885.2 - 112.4< 8.5
Unpolished Rice nih.govMethanolSilica gel column0.002 - 0.01N/A85.04.2 (Repeatability), 8.1 (Reproducibility)

Isotopic Labeling Techniques for Metabolic Pathway Tracing (e.g., 14C-labeled compounds)

Isotopic labeling, particularly with carbon-14 (B1195169) (¹⁴C), is a powerful technique for tracing the metabolic fate of this compound in plants and other biological systems. openmedscience.commoravek.comthermofisher.comresearchgate.net By synthesizing this compound with a ¹⁴C atom at a specific position, researchers can administer the labeled compound to plants and track its movement, transformation, and accumulation using radiometric detection methods. openmedscience.commoravek.comthermofisher.com

Studies using ¹⁴C-labeled compounds allow for the comprehensive analysis of this compound uptake, translocation within the plant, and the formation of metabolites over time. openmedscience.com Radioactivity measurements in different plant tissues or extracts can provide quantitative data on the distribution of this compound and its residues. openmedscience.comthermofisher.com

Furthermore, combining ¹⁴C labeling with chromatographic techniques like HPLC or thin-layer chromatography (TLC), followed by radio-detection or combustion and liquid scintillation counting, enables the separation and quantification of individual labeled metabolites. nih.gov This provides detailed information about the metabolic pathways involved in this compound transformation within the plant. openmedscience.commoravek.com The long half-life of ¹⁴C makes it suitable for studies that require tracking the compound and its metabolites over extended periods. moravek.comresearchgate.net

Metabolite Identification and Characterization in Plant Systems

Once absorbed by plants, this compound is transformed into several metabolites through various biochemical processes.

1 Formation of Ketone Metabolites via Dehydrogenation

The principal metabolic pathway for this compound in plants is the dehydrogenation of its secondary alcohol group. iaea.org This oxidation reaction results in the formation of its corresponding ketone metabolite, which is considered the major degradation product found within plant tissues. iaea.orgherts.ac.uk

Environmental Fate and Degradation Research

2 Other Plant-Derived Degradation Products

Beyond the primary ketone metabolite, further research in rice seedlings has identified other degradation products resulting from both oxidation and hydrolysis. researchgate.net

Metabolism studies using ¹⁴C-labeled Inabenfide identified two distinct oxidation metabolites and three hydrolysis metabolites in rice seedlings. researchgate.net

Identified this compound Metabolites in Rice Seedlings

Pathway Metabolite Name
Oxidation 2′-benzoyl-4′-chloroisonicotinanilide
Oxidation 4′-chloro-2′-(α-hydroxy-p-hydroxybenzyl)isonicotinanilide
Hydrolysis (2-amino-5-chlorophenyl) phenylmethanol
Hydrolysis (2-amino-5-chlorophenyl)phenylmethanone
Hydrolysis 4-pyridinecarboxylic acid

Data sourced from a 1987 study on this compound metabolism in rice seedlings. researchgate.net

Persistence and Half-Life in Agricultural Environments (e.g., Paddy Fields)

The persistence of a chemical in the environment is often characterized by its half-life (DT₅₀), which is the time it takes for half of the initial amount of the substance to degrade. For this compound, studies have specifically looked at its persistence under agricultural conditions, particularly in rice paddies where it is used to prevent lodging.

Research conducted under Japanese paddy field conditions has established that this compound has a half-life of approximately 4 months. iaea.orgherts.ac.uk This indicates a moderate level of persistence in this specific agricultural environment, allowing it to remain effective for a significant portion of the rice growing season. Its stability to heat and sunlight further contributes to its persistence in the field. iaea.orgherts.ac.uk

Table 1: Persistence of this compound in Agricultural Environments

Environment Half-Life (DT₅₀) Source
Japanese Paddy Field ~ 4 months iaea.orgherts.ac.uk

Abiotic and Biotic Degradation Processes in Soil and Water Systems

The degradation of this compound in the environment is governed by both abiotic (non-biological) and biotic (biological) processes. The primary abiotic process identified for this compound is hydrolysis, while biotic degradation involves transformation by microorganisms. iaea.orgresearchgate.net

One of the main degradation pathways for this compound is the cleavage of its amide bond through hydrolysis. iaea.org The rate of this chemical process is highly dependent on the pH of the surrounding aqueous solution. This compound is significantly more susceptible to hydrolysis in neutral to alkaline conditions compared to acidic conditions. iaea.org Research has shown a clear trend of increased hydrolysis with increasing pH. iaea.org For instance, after two weeks at 40°C, only 16.2% of the compound hydrolyzed at pH 2, while it was completely hydrolyzed (100%) at pH 11. iaea.org

Metabolism studies in rice seedlings have identified several degradation products, indicating that both oxidation and hydrolysis occur. researchgate.net The identified metabolites include 2′-benzoyl-4′-chloroisonicotinanilide (an oxidation product) and products resulting from hydrolysis such as (2-amino-5-chlorophenyl) phenylmethanol and 4-pyridinecarboxylic acid. researchgate.net

Table 2: pH-Dependent Hydrolysis of this compound

pH Percentage Hydrolyzed (after 2 weeks at 40°C) Source
2 16.2% iaea.org
5 49.5% iaea.org
7 83.9% iaea.org
11 100% iaea.org

Aerobic and anaerobic transformation studies are crucial for understanding the biotic degradation of pesticides in soil and aquatic systems. These studies, often following international guidelines like OECD Test Guideline 307, evaluate the rate and pathway of degradation by soil microorganisms under conditions with and without oxygen. fao.orgresearchgate.net Aerobic conditions are typical in the upper layers of well-drained soils, while anaerobic conditions can occur in waterlogged soils, such as those in paddy fields, and in deeper soil layers or sediments. fao.orgnih.gov

Specific laboratory studies detailing the aerobic and anaerobic soil metabolism of this compound, including degradation rates (DT₅₀) under controlled conditions, are not widely available in the reviewed literature. herts.ac.ukpesticideinfo.org However, the degradation of pesticides in soil is generally dominated by microbial activity. researchgate.net The presence of metabolites like 2′-benzoyl-4′-chloroisonicotinanilide in rice plants suggests that oxidative pathways, which are typically mediated by microorganisms, play a role in its transformation. researchgate.net The flooded conditions of paddy fields create anaerobic zones in the soil, which would be a relevant environment for the anaerobic transformation of this compound. fao.org

Sorption, the process by which a chemical binds to soil particles, is a critical factor that influences its mobility, bioavailability, and degradation rate. researchfloor.org The soil adsorption coefficient (Koc), which normalizes the distribution of a chemical between soil organic carbon and water, is a key parameter used to predict its potential for leaching. chemsafetypro.comnih.gov Chemicals with low Koc values are more mobile and have a higher potential to leach into groundwater, whereas those with high Koc values are more strongly bound to soil and less mobile. chemsafetypro.comchemsafetypro.com

Specific experimental data on the soil sorption coefficient (Koc) and mobility for this compound in various soil types were not found in the reviewed scientific literature. pesticideinfo.org However, the mobility of a pesticide in soil is influenced by its own chemical properties and the characteristics of the soil, such as organic carbon content, clay content, and pH. nih.gov The octanol-water partition coefficient (logP), a measure of a chemical's hydrophobicity, can provide an indication of its tendency to sorb to soil organic matter. This compound has a reported logP of 3.13, suggesting a moderate potential for sorption. iaea.org According to classification schemes, a log Koc between 2 and 3 is considered moderately mobile. chemsafetypro.com Without a measured Koc value, the precise mobility class of this compound remains undetermined.

Future Directions and Emerging Research Avenues

Genetic and Genomic Approaches to Inabenfide Response in Crops

The response of different crop varieties to this compound can vary, suggesting a genetic basis for sensitivity and efficacy. nih.gov Future research will increasingly utilize genetic and genomic tools to understand these differences. Genome-wide association studies (GWAS) can identify specific genes and genetic markers associated with a strong or weak response to this compound in crops like rice. nih.govfrontiersin.org This knowledge can be invaluable for breeding programs, enabling the development of crop varieties that are optimized for use with this compound, thereby maximizing its benefits in preventing lodging and potentially enhancing other desirable traits. sciopen.commdpi.com Understanding the genetic underpinnings of this compound response will pave the way for more precise and effective application in agriculture. gdaas.cn

Development of Novel this compound Derivatives with Enhanced Specificity or Broader Application

The chemical structure of this compound, a 4-substituted pyridine (B92270) derivative, offers a scaffold for the synthesis of novel analogs. annualreviews.orgresearchgate.net Researchers are exploring the development of new derivatives with enhanced specificity for their target enzymes, potentially reducing off-target effects. ontosight.ainih.gov Furthermore, modifications to the this compound molecule could lead to derivatives with a broader spectrum of activity, applicable to a wider range of crops or with novel growth-regulating properties. google.com The synthesis and screening of such derivatives, guided by an understanding of structure-activity relationships, is a promising avenue for developing next-generation plant growth regulators. nih.govpssj2.jp

Advanced Computational Modeling for Predicting this compound-Plant Interactions and Environmental Dynamics

Computational modeling is becoming an increasingly powerful tool in agricultural science. colab.wsresearchgate.netresearchgate.net In the context of this compound, advanced modeling can be used to predict its interaction with plant proteins at a molecular level. annualreviews.orgresearchgate.net This can help in understanding its mechanism of action and in designing new, more effective derivatives. colab.wsresearchgate.net Furthermore, environmental dynamics modeling can simulate the fate and transport of this compound in soil and water systems, helping to assess its environmental footprint and inform best practices for its application. core.ac.ukgithub.ioasrjetsjournal.org These in silico approaches, when combined with experimental data, can accelerate research and development, leading to more efficient and environmentally conscious use of this compound. researchgate.net

Q & A

Q. What are the key chemical properties of Inabenfide, and how do they influence its function as a plant growth regulator?

this compound (C₁₉H₁₅ClN₂O₂) is a chlorinated aromatic amide with a molecular weight of 338.79 . Its structure includes a 4-chloro-2-(α-hydroxybenzyl)phenyl group linked to an isonicotinanilide moiety, enabling interaction with plant hormonal pathways. Key properties like solubility, stability under varying pH, and bioavailability should be characterized via HPLC or spectroscopy to validate its activity in experimental setups .

Q. What standardized protocols exist for synthesizing and purifying this compound in laboratory settings?

Synthesis involves reacting isonicotinic acid with 2-amino-5-chlorobenzophenone, followed by amide formation and carbonyl reduction . Purification typically uses column chromatography (silica gel, ethyl acetate/hexane eluent), with purity verified via melting point analysis, NMR, and mass spectrometry. Reproducibility requires strict control of reaction temperature and stoichiometry .

Q. How can researchers confirm the identity and purity of this compound in experimental samples?

Combine spectroscopic methods (¹H/¹³C NMR for structural confirmation) with chromatographic techniques (HPLC retention time, >95% purity threshold). For novel derivatives, elemental analysis and X-ray crystallography are recommended .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound's dose-response effects on plant morphogenesis?

Use randomized block designs with controls (untreated and solvent-only groups). Variables include concentration gradients (e.g., 0.1–100 µM), application timing (pre-/post-emergence), and species-specific responses. Replicate trials (n ≥ 3) and ANOVA-based statistical analysis are essential to isolate treatment effects from environmental variability .

Q. How should researchers address contradictory data on this compound's efficacy across different plant species?

Conduct meta-analyses of existing studies to identify confounding variables (e.g., soil composition, light exposure). Design follow-up experiments controlling these factors, and apply mixed-effects models to quantify interspecies variability. Report uncertainties via confidence intervals .

Q. What methodologies optimize this compound's delivery to target plant tissues while minimizing off-target effects?

Test nanoencapsulation or liposomal carriers to enhance cellular uptake. Compare foliar vs. root application using radiolabeled this compound (e.g., ¹⁴C tracing) to quantify translocation efficiency. Confocal microscopy can visualize tissue-specific accumulation .

Q. How can in silico modeling improve the understanding of this compound's mechanism of action?

Perform molecular docking studies with plant hormone receptors (e.g., auxin-binding proteins) using software like AutoDock Vina. Validate predictions via knock-out mutant assays or CRISPR-edited plant lines lacking target receptors .

Q. What statistical approaches are appropriate for analyzing time-series data in long-term this compound exposure studies?

Apply longitudinal mixed models or generalized estimating equations (GEEs) to account for autocorrelation. Use survival analysis for dose-dependent toxicity endpoints (e.g., seedling mortality). Open-source tools like R or Python’s SciPy suite enable robust data processing .

Methodological Guidance

Q. How should researchers document experimental procedures to ensure reproducibility in this compound studies?

Follow the Beilstein Journal’s guidelines: detail synthesis steps, instrument calibration (e.g., HPLC column specifications), and environmental conditions (temperature, humidity) in the "Experimental" section. Provide raw data and code for statistical analyses in supplementary materials .

Q. What ethical and safety protocols are mandatory when handling this compound in laboratory settings?

Obtain institutional approval for chemical safety (e.g., OSHA Hazard Communication Standard). Use PPE (gloves, goggles) and fume hoods during synthesis. Dispose of waste via certified hazardous material protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.